

# Application Note: In Vitro Inhibition of SMYD2 Methyltransferase Activity by (S)-BAY-598

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## Compound of Interest

Compound Name: (R)-BAY-598

Cat. No.: B10753065

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## Abstract

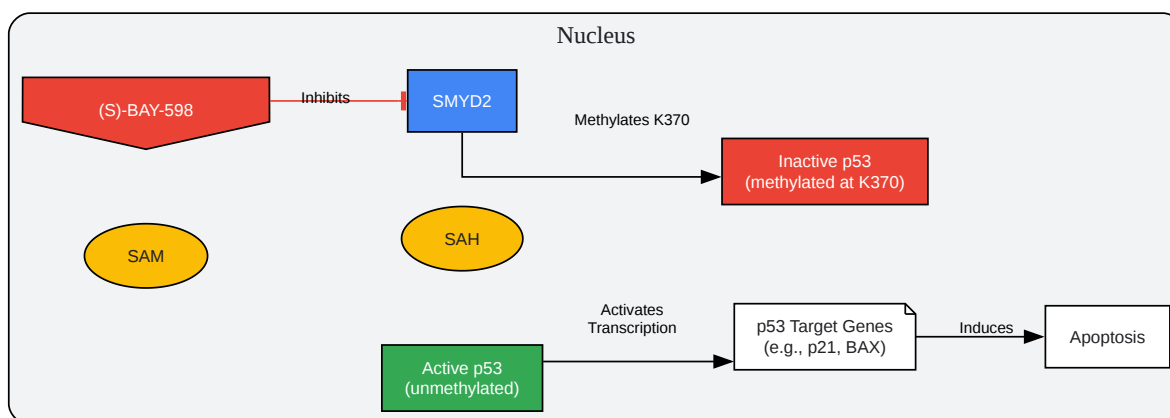
This application note provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of (S)-BAY-598, a selective inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain containing protein 2). The described method utilizes a Scintillation Proximity Assay (SPA) to quantify the methylation of a biotinylated p53-derived peptide substrate by recombinant human SMYD2, using S-adenosyl-L-[methyl-<sup>3</sup>H]methionine as the methyl donor. This protocol is intended for researchers, scientists, and drug development professionals investigating the inhibition of SMYD2 and similar methyltransferases.

## Introduction

SMYD2 is a protein lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone and non-histone proteins.[1][2] A key non-histone substrate of SMYD2 is the tumor suppressor protein p53.[3][4] SMYD2 specifically monomethylates p53 at lysine 370 (K370), a post-translational modification that represses the transcriptional activity of p53 and its ability to induce apoptosis.[4][5] Elevated expression of SMYD2 has been observed in several types of cancer, making it an attractive therapeutic target.[1]

(S)-BAY-598 is a potent and selective small molecule inhibitor of SMYD2.[6] To characterize the inhibitory activity of (S)-BAY-598 and other potential SMYD2 inhibitors, a robust and sensitive in vitro assay is required. The Scintillation Proximity Assay (SPA) is a homogeneous and highly suitable method for this purpose.[7][8] In this assay, a biotinylated substrate is captured by streptavidin-coated SPA beads. When a radiolabeled methyl group from S-adenosyl-L-[methyl-<sup>3</sup>H]methionine ([<sup>3</sup>H]-SAM) is transferred to the substrate by SMYD2, the resulting proximity of the radioisotope to the scintillant embedded in the bead generates a detectable light signal.[9] The presence of an inhibitor, such as (S)-BAY-598, reduces the enzymatic activity, leading to a decrease in the SPA signal.

## Signaling Pathway of SMYD2-mediated p53 Regulation



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Caption: SMYD2 methylates p53 at lysine 370, repressing its transcriptional activity.

## Experimental Protocol

This protocol is designed for a 384-well microplate format.

## Materials and Reagents

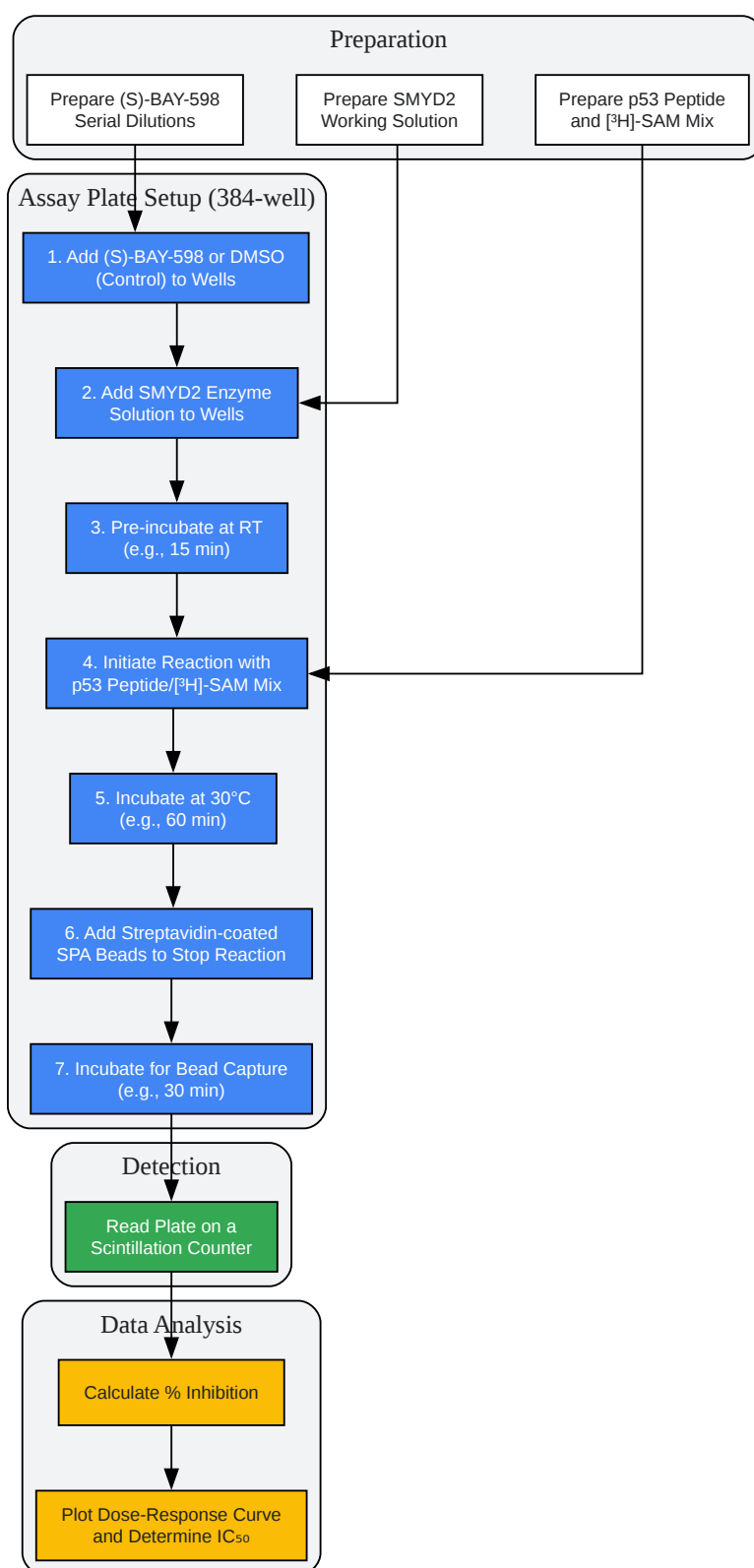
Reagent	Supplier Example	Catalog Number Example
Recombinant Human SMYD2	EpiCypher	15-1006
Biotinylated p53 peptide	CPC Scientific	Custom Synthesis
S-adenosyl-L-[methyl- <sup>3</sup> H]methionine ([ <sup>3</sup> H]-SAM)	Revvity	NET155V001MC
(S)-BAY-598	Cayman Chemical	1906919-67-2
Streptavidin Coated SPA Beads	Revvity	RPNQ0007
Tris-HCl	Sigma-Aldrich	T5941
Dithiothreitol (DTT)	Sigma-Aldrich	D9779
Bovine Serum Albumin (BSA)	Sigma-Aldrich	A7906
Pluronic F-68	Sigma-Aldrich	P1300
DMSO, anhydrous	Sigma-Aldrich	276855
384-well white, flat-bottom microplates	Corning	3572

## Buffer and Reagent Preparation

- Assay Buffer (1X): 50 mM Tris-HCl (pH 9.0), 1 mM DTT, 0.01% (w/v) BSA, 0.0022% (v/v) Pluronic F-68. Prepare fresh from stock solutions and keep on ice.
- Recombinant SMYD2: Thaw on ice and dilute to a working concentration of 6 nM in 1X Assay Buffer.
- Biotinylated p53 Peptide: The recommended peptide sequence derived from the C-terminal domain of p53 is Biotin-Ahx-GSRAHSSHLKSKKGQSTSRH-amide.[6] Prepare a stock solution in sterile water or a suitable buffer. Dilute to a working concentration in 1X Assay Buffer. The final concentration in the assay should be optimized (e.g., in the range of the peptide's  $K_m$ ).

- [<sup>3</sup>H]-SAM: Thaw on ice. Dilute to a working concentration of 120 nM in 1X Assay Buffer.
- (S)-BAY-598 Inhibitor: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations for the IC<sub>50</sub> determination.
- SPA Beads: Resuspend the streptavidin-coated SPA beads in an appropriate buffer according to the manufacturer's instructions.

## Experimental Workflow



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Caption: Workflow for the SMYD2 Scintillation Proximity Assay.

## Assay Procedure

- **Inhibitor Addition:** Add 1 µL of the serially diluted (S)-BAY-598 or DMSO (for 0% inhibition control) to the appropriate wells of a 384-well plate.
- **Enzyme Addition:** Add 5 µL of the 6 nM SMYD2 working solution to each well.[\[10\]](#)
- **Pre-incubation:** Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Start the enzymatic reaction by adding 5 µL of the substrate mix containing the biotinylated p53 peptide and 120 nM [<sup>3</sup>H]-SAM to each well. The final concentrations in the 11 µL reaction volume will be approximately 3 nM SMYD2 and 60 nM [<sup>3</sup>H]-SAM.[\[10\]](#)
- **Enzymatic Reaction:** Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on enzyme activity.
- **Reaction Termination and Bead Addition:** Stop the reaction by adding a suspension of streptavidin-coated SPA beads.
- **Bead Incubation:** Incubate the plate for an additional 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.
- **Data Acquisition:** Measure the scintillation signal using a microplate scintillation counter.

## Data Analysis

- **Calculate Percent Inhibition:** The percentage of inhibition for each concentration of (S)-BAY-598 is calculated using the following formula:

$$\% \text{ Inhibition} = 100 \times (1 - [(\text{Signal\_Inhibitor} - \text{Signal\_Background}) / (\text{Signal\_NoInhibitor} - \text{Signal\_Background})])$$

- **Signal\_Inhibitor:** Signal from wells containing (S)-BAY-598.
- **Signal\_NoInhibitor:** Signal from wells with DMSO only (100% activity).

- Signal\_Background: Signal from wells with no enzyme (0% activity).
- IC<sub>50</sub> Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC<sub>50</sub> value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

## Quantitative Data Summary

The following table summarizes the typical concentrations and volumes for the SMYD2 in vitro enzyme inhibition assay.

Component	Stock Concentration	Volume per Well	Final Concentration
(S)-BAY-598 / DMSO	10 mM (and serial dilutions)	1 µL	Variable
Recombinant SMYD2	6 nM	5 µL	~3 nM
Biotinylated p53 peptide & [ <sup>3</sup> H]-SAM Mix	Varies	5 µL	Varies / ~60 nM
Total Reaction Volume	-	11 µL	-

## Conclusion

The Scintillation Proximity Assay described in this application note is a robust and sensitive method for determining the in vitro inhibitory potency of compounds targeting SMYD2. This protocol provides a detailed framework for researchers to assess the activity of (S)-BAY-598 and other potential SMYD2 inhibitors, facilitating the discovery and development of novel therapeutic agents for diseases associated with aberrant SMYD2 activity.

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